molecular formula C9H13ClN2O2 B2916726 N-(5-amino-2-methoxyphenyl)acetamide hydrochloride CAS No. 117215-82-4

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride

Cat. No.: B2916726
CAS No.: 117215-82-4
M. Wt: 216.67
InChI Key: SRCVEDBOHDSKPL-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in biochemical studies due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 5-amino-2-methoxyaniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical assays and studies involving enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar in structure but lacks the amino group, resulting in different reactivity and applications.

    N-(3-amino-4-methoxyphenyl)acetamide: Similar but with different substitution patterns on the aromatic ring, leading to variations in chemical behavior and biological activity.

Uniqueness

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride is unique due to the presence of both amino and methoxy groups on the aromatic ring, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(12)11-8-5-7(10)3-4-9(8)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCVEDBOHDSKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117215-82-4
Record name N-(5-amino-2-methoxyphenyl)acetamide hydrochloride
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